molecular formula C22H18FN3O2 B10923954 6-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10923954
M. Wt: 375.4 g/mol
InChI Key: QLQZVZXIHCRQQK-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-methyl-N~4~-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenylethyl group attached to an isoxazolo[5,4-b]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 6-(4-fluorophenyl)-3-methyl-N~4~-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step synthetic routes. One common approach is the annulation of a pyridine ring to 4-aminoisoxazoles, followed by the closure of the isoxazole ring in functionalized pyridine derivatives . The reaction conditions often include the use of nucleophilic substitution reactions, where halogen or nitro groups in pyridines react with appropriate N–O nucleophiles in position 2 . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-(4-Fluorophenyl)-3-methyl-N~4~-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitutions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N~4~-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as IDO1. By inhibiting IDO1, it modulates the kynurenine pathway of tryptophan metabolism, which plays a crucial role in immune regulation and cancer progression . The compound’s structure allows it to bind selectively to the active site of IDO1, thereby blocking its enzymatic activity.

Comparison with Similar Compounds

Similar compounds to 6-(4-fluorophenyl)-3-methyl-N~4~-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide include other isoxazolo[5,4-b]pyridine derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The uniqueness of 6-(4-fluorophenyl)-3-methyl-N~4~-(1-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide lies in its specific substituents that confer selective inhibitory activity against IDO1 .

Properties

Molecular Formula

C22H18FN3O2

Molecular Weight

375.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18FN3O2/c1-13(15-6-4-3-5-7-15)24-21(27)18-12-19(16-8-10-17(23)11-9-16)25-22-20(18)14(2)26-28-22/h3-13H,1-2H3,(H,24,27)

InChI Key

QLQZVZXIHCRQQK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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